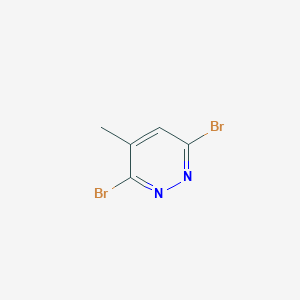

3,6-Dibromo-4-methylpyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

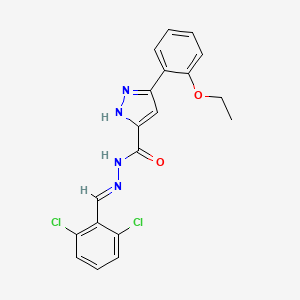

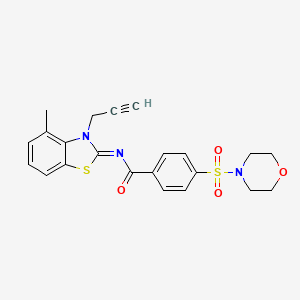

3,6-Dibromo-4-methylpyridazine is a chemical compound with the CAS Number: 89284-10-6 . It has a molecular weight of 251.91 and its IUPAC name is 3,6-dibromo-4-methylpyridazine . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of 3,6-Dibromo-4-methylpyridazine is represented by the formula C5H4Br2N2 . The InChI code for this compound is 1S/C5H4Br2N2/c1-3-2-4(6)8-9-5(3)7/h2H,1H3 .Physical And Chemical Properties Analysis

3,6-Dibromo-4-methylpyridazine is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

- Pharmacokinetics and Tissue Distribution: A study investigated the pharmacokinetics and metabolism of a compound structurally related to 3,6-Dibromo-4-methylpyridazine, focusing on its potential as an anti-fibrotic drug. This research explored how such compounds distribute in the body and their metabolic transformations (Kim et al., 2008).

Chemical Reactions and Structures

- Pyridazine Azide Cyclisation Reactions: A study detailed the reaction of sodium azide with a compound similar to 3,6-Dibromo-4-methylpyridazine, leading to the formation of an intermediate which could cyclise to form bicyclic or tricyclic products. This research aids in understanding the chemical behavior of such compounds (Allan et al., 2004).

- Cycloaddition Processes: Another study explored the cycloaddition reactions of a dicyanopyridazine system, similar to 3,6-Dibromo-4-methylpyridazine. This research provides insights into the reactivity and potential applications of pyridazine derivatives (Nesi et al., 1994).

Medicinal Chemistry and Drug Design

- Inhibition of Enzymes: Research into pyridazine derivatives, structurally related to 3,6-Dibromo-4-methylpyridazine, has been conducted to explore their potential as enzyme inhibitors, such as acetylcholinesterase inhibitors. This is crucial for developing new therapeutic agents (Contreras et al., 2001).

- Kinase Inhibitors: A study on novel 4-phenoxypyridine derivatives containing a pyridazine moiety investigated their in vitro inhibitory activities against specific kinases and their cytotoxic activities against cancer cell lines, demonstrating the potential of pyridazine derivatives in cancer therapy (Liu et al., 2020).

Synthesis and Coordination Chemistry

- Synthesis of Aminopyridazines: Research has been conducted on developing efficient methods for the synthesis of aminopyridazines, starting from compounds like 3,6-Dibromo-4-methylpyridazine. This is significant for creating diverse chemical libraries (Schmitt et al., 2006).

- Coordination Chemistry: The coordination chemistry of triazine and pyridine derivatives, related to 3,6-Dibromo-4-methylpyridazine, has been reviewed, showing their utility in forming complexes used in various fields such as luminescent materials (Therrien, 2011).

Neuroscience Research

- Neurotransmission Studies: Aminopyridines, similar to 3,6-Dibromo-4-methylpyridazine, have been studied for their role in potentiating synaptic and neuromuscular transmission by targeting voltage-activated calcium channel β subunits, indicating their potential in neurological research (Wu et al., 2009).

Safety and Hazards

The safety information for 3,6-Dibromo-4-methylpyridazine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Wirkmechanismus

Target of Action

Pyridazine derivatives, a class of compounds to which 3,6-dibromo-4-methylpyridazine belongs, have been shown to interact with a range of biological targets and physiological effects .

Mode of Action

Pyridazine derivatives have been reported to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Biochemical Pathways

Pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Result of Action

Pyridazine derivatives have been reported to possess antipyretic, anti-inflammatory, analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular, and many other anticipated biological properties .

Eigenschaften

IUPAC Name |

3,6-dibromo-4-methylpyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c1-3-2-4(6)8-9-5(3)7/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBKJQQWXNALHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dibromo-4-methylpyridazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2929683.png)

![2-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2929693.png)

![N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2929694.png)

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2929696.png)

![rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans](/img/structure/B2929702.png)